Atropine sulfate

Description

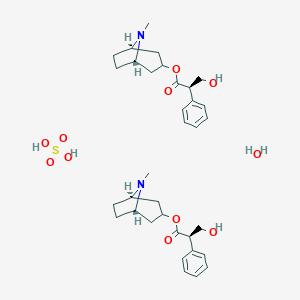

Structure

3D Structure

Properties

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUNBYITZUJHSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858967 |

Source

|

| Record name | 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl alpha-(hydroxymethyl)benzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83454-31-3, 101-31-5 |

Source

|

| Record name | 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl alpha-(hydroxymethyl)benzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hyoscyamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Atropine Sulfate: A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atropine (B194438) sulfate (B86663) is a tropane (B1204802) alkaloid and a non-selective, competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). Its clinical utility, spanning from ophthalmology to the treatment of bradycardia and organophosphate poisoning, is a direct consequence of its interaction with these receptors. This technical guide provides an in-depth exploration of the molecular mechanism of action of atropine sulfate, detailing its binding characteristics, the downstream signaling pathways it modulates, and the experimental methodologies used to elucidate these properties.

Introduction

Atropine, a racemic mixture of d- and l-hyoscyamine, with the l-isomer being the pharmacologically active component, functions by competitively and reversibly blocking the binding of the neurotransmitter acetylcholine (ACh) to its muscarinic receptors.[1][2][3] This blockade antagonizes the parasympathetic nervous system, leading to a range of physiological effects that are dependent on the specific receptor subtype and its tissue distribution.[4] This guide will dissect the core mechanisms of atropine sulfate's action, providing the detailed information necessary for researchers and drug development professionals.

Muscarinic Receptor Binding and Affinity

Atropine sulfate exhibits affinity for all five subtypes of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[1] As a competitive antagonist, it binds to the same orthosteric site as acetylcholine but does not activate the receptor. The degree of antagonism is dependent on the concentration of both atropine and acetylcholine at the receptor site.

Quantitative Binding Data

The affinity of atropine for each muscarinic receptor subtype can be quantified by its inhibition constant (Ki) and the concentration required for 50% inhibition (IC50). These values are critical for understanding the drug's potency at different targets.

| Receptor Subtype | Ki (nM) | IC50 (nM) |

| M1 | 1.27 ± 0.36 | 2.22 ± 0.60 |

| M2 | 3.24 ± 1.16 | 4.32 ± 1.63 |

| M3 | 2.21 ± 0.53 | 4.16 ± 1.04 |

| M4 | 0.77 ± 0.43 | 2.38 ± 1.07 |

| M5 | 2.84 ± 0.84 | 3.39 ± 1.16 |

| Table 1: Binding affinities of atropine for human muscarinic acetylcholine receptor subtypes. Data extracted from Lebois et al.[5] |

Downstream Signaling Pathways

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, trigger distinct intracellular signaling cascades. Atropine's antagonism prevents the initiation of these pathways. The five muscarinic receptor subtypes are broadly categorized into two major signaling pathways based on their G-protein coupling.[6][7]

Gq/11 Coupled Receptors (M1, M3, M5)

M1, M3, and M5 receptors primarily couple to Gq/11 proteins.[6][7] Agonist binding to these receptors activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[8] DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).[8] Atropine blocks this entire cascade by preventing the initial receptor activation.

Gi/o Coupled Receptors (M2, M4)

M2 and M4 receptors are coupled to inhibitory Gi/o proteins.[6][7] When an agonist binds to these receptors, the α-subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[10][11] The βγ-subunits of the Gi/o protein can also directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a reduction in cellular excitability.[6] Atropine prevents both of these effects.

Experimental Protocols

The characterization of atropine's mechanism of action relies on a variety of in vitro pharmacological assays. The following are detailed methodologies for key experiments.

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of atropine for muscarinic receptors.

Objective: To determine the Ki of atropine sulfate at a specific muscarinic receptor subtype by measuring its ability to compete with a radiolabeled antagonist for receptor binding.

Materials:

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a high-affinity muscarinic antagonist.[12]

-

Test Compound: Atropine sulfate.

-

Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled atropine.[12]

-

Membrane Preparation: Homogenized tissue or cell membranes expressing the muscarinic receptor subtype of interest.

-

Assay Buffer: e.g., Phosphate-buffered saline (PBS).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.[12]

-

Assay Setup: In a series of tubes, prepare the following:

-

Total Binding: Membrane preparation and a fixed concentration of [3H]-NMS.[12]

-

Non-specific Binding: Membrane preparation, a fixed concentration of [3H]-NMS, and a high concentration of unlabeled atropine.[12]

-

Competition: Membrane preparation, a fixed concentration of [3H]-NMS, and varying concentrations of atropine sulfate.

-

-

Incubation: Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.[12]

-

Separation: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.[12]

-

Detection: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.[12]

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the atropine concentration.

-

Determine the IC50 value from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Antagonism Assay (Schild Analysis)

This assay measures the ability of an antagonist to inhibit the functional response induced by an agonist.

Objective: To determine the equilibrium dissociation constant (KB) of atropine by quantifying the rightward shift it causes in the concentration-response curve of a muscarinic agonist.

Materials:

-

Isolated Tissue Preparation: A tissue that exhibits a contractile response to muscarinic agonists, such as guinea pig ileum.[13]

-

Muscarinic Agonist: e.g., Acetylcholine or carbachol.

-

Antagonist: Atropine sulfate.

-

Organ Bath Setup: With physiological salt solution, aeration, and a force transducer to measure muscle contraction.

Procedure:

-

Tissue Preparation: Mount the isolated tissue in an organ bath containing physiological salt solution at a constant temperature and aerate with an appropriate gas mixture.

-

Control Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist by adding increasing concentrations to the organ bath and recording the resulting muscle contraction.

-

Antagonist Incubation: Wash the tissue and allow it to return to baseline. Then, add a known concentration of atropine to the organ bath and incubate for a predetermined time.[13]

-

Agonist Concentration-Response in Presence of Antagonist: In the continued presence of atropine, generate a new concentration-response curve for the agonist.

-

Repeat: Repeat steps 3 and 4 with several different concentrations of atropine.

-

Data Analysis (Schild Plot):

-

For each concentration of atropine, calculate the dose ratio (r), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

-

Plot log(r-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist ([B]) on the x-axis.

-

For a competitive antagonist, this plot should be a straight line with a slope of 1. The x-intercept of this line is the pA2 value, which is the negative logarithm of the KB.[13]

-

Conclusion

The mechanism of action of atropine sulfate is centered on its competitive and reversible antagonism of all five subtypes of muscarinic acetylcholine receptors. This blockade of Gq/11 and Gi/o-coupled signaling pathways underlies its diverse and clinically significant physiological effects. A thorough understanding of its binding kinetics and the downstream cellular consequences, as elucidated by the experimental protocols described herein, is fundamental for the continued development and optimization of muscarinic receptor-targeted therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 8. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. rsisinternational.org [rsisinternational.org]

Atropine Sulfate: A Comprehensive Technical Guide to its Antagonism of Muscarinic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atropine (B194438) sulfate (B86663) is a prototypical competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), playing a crucial role in both pharmacological research and clinical practice. Its non-selective nature, binding with high affinity to all five muscarinic receptor subtypes (M1-M5), makes it an invaluable tool for studying the physiological and pathological roles of the parasympathetic nervous system. This technical guide provides an in-depth analysis of atropine sulfate's mechanism of action, quantitative binding and functional data, detailed experimental protocols for its characterization, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction

Atropine, an alkaloid derived from the plant Atropa belladonna, is a tertiary amine that acts as a non-selective, competitive, and reversible antagonist at muscarinic acetylcholine receptors.[1][2] It exerts its effects by blocking the action of the endogenous neurotransmitter, acetylcholine (ACh), at these G-protein coupled receptors (GPCRs).[2] This blockade of parasympathetic stimulation leads to a wide range of physiological effects, including increased heart rate, decreased secretions, and relaxation of smooth muscle.[2] Understanding the specific interactions of atropine sulfate with each muscarinic receptor subtype is fundamental for its application in both basic research and therapeutic development.

Mechanism of Action: Competitive Antagonism

Atropine sulfate functions as a competitive antagonist, meaning it binds to the same orthosteric site on the muscarinic receptor as acetylcholine, but it does not activate the receptor.[1] This reversible binding prevents acetylcholine from eliciting its downstream signaling effects. The antagonism can be overcome by increasing the concentration of the agonist (acetylcholine) at the receptor site. This relationship is quantitatively described by the Schild equation, which allows for the determination of the antagonist's affinity (pA2 value) for the receptor.[3][4]

Quantitative Data: Binding Affinity and Functional Potency

The affinity and potency of atropine sulfate have been extensively characterized across all five human muscarinic receptor subtypes using various in vitro assays.

Radioligand Binding Affinity

Radioligand binding assays are employed to determine the affinity of atropine sulfate for the different muscarinic receptor subtypes. These experiments typically involve the displacement of a radiolabeled ligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB) by increasing concentrations of unlabeled atropine sulfate. The data is used to calculate the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

| Receptor Subtype | Ki (nM) | IC50 (nM) | Reference |

| M1 | 1.27 ± 0.36 | 2.22 ± 0.60 | [1] |

| M2 | 3.24 ± 1.16 | 4.32 ± 1.63 | [1] |

| M3 | 2.21 ± 0.53 | 4.16 ± 1.04 | [1] |

| M4 | 0.77 ± 0.43 | 2.38 ± 1.07 | [1] |

| M5 | 2.84 ± 0.84 | 3.39 ± 1.16 | [1] |

Table 1: Binding affinity (Ki) and inhibitory concentration (IC50) of atropine sulfate for human muscarinic receptor subtypes.

Functional Antagonism (pA2 Values)

Schild analysis is a pharmacological method used to determine the affinity of a competitive antagonist in functional assays. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve. A slope of unity in the Schild plot is indicative of competitive antagonism.

| Tissue/System | Agonist | Atropine pA2 | Reference |

| Rabbit Ciliary Body Smooth Muscle | Carbachol | 8.97 ± 0.25 | [4] |

| Human Forearm Vasculature | Methacholine | 8.03 ± 0.03 | [5] |

| Rat Pancreatic Acini | Carbachol | 9.15 | [6] |

| Human Colon (Circular Muscle) | Carbachol | 8.72 ± 0.28 | [7] |

| Human Colon (Longitudinal Muscle) | Carbachol | 8.60 ± 0.08 | [7] |

| Human Umbilical Vein | Acetylcholine | 9.67 | [8] |

Table 2: Functional antagonist potency (pA2) of atropine against various agonists in different tissues and systems.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are coupled to different G-proteins, leading to distinct downstream signaling cascades. Atropine, by blocking these receptors, inhibits these pathways.

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs).

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol describes a competition binding assay to determine the Ki of atropine sulfate for a specific muscarinic receptor subtype expressed in a cell line (e.g., CHO cells).[9][10]

Materials:

-

Cell membranes expressing the muscarinic receptor subtype of interest.

-

Radioligand (e.g., [³H]-N-methylscopolamine).

-

Atropine sulfate solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells in lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer.

-

Incubation: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of atropine sulfate.

-

Equilibration: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the atropine sulfate concentration. Fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Isolated Guinea Pig Ileum Contraction

This protocol outlines a classic organ bath experiment to determine the pA2 of atropine sulfate against an agonist-induced contraction of the guinea pig ileum, which primarily expresses M3 receptors.[11][12]

Materials:

-

Guinea pig ileum segment.

-

Krebs-Henseleit solution.

-

Muscarinic agonist (e.g., carbachol).

-

Atropine sulfate solutions.

-

Organ bath with a force transducer.

-

Data acquisition system.

Procedure:

-

Tissue Preparation: Isolate a segment of the guinea pig ileum and mount it in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

-

Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period.

-

Control Agonist Response: Generate a cumulative concentration-response curve for the agonist (e.g., carbachol).

-

Antagonist Incubation: Wash the tissue and incubate with a known concentration of atropine sulfate for a set time.

-

Agonist Response in Presence of Antagonist: Generate a second cumulative concentration-response curve for the agonist in the presence of atropine sulfate.

-

Repeat: Repeat steps 4 and 5 with increasing concentrations of atropine sulfate.

-

Data Analysis: Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) for each concentration of atropine sulfate. Construct a Schild plot by plotting log(dose ratio - 1) against the negative log of the molar concentration of atropine sulfate. The x-intercept of the linear regression gives the pA2 value. A slope of approximately 1 confirms competitive antagonism.

In Vitro Functional Assay: Calcium Imaging in CHO Cells

This protocol describes a cell-based assay to measure the antagonistic effect of atropine sulfate on agonist-induced calcium mobilization in CHO cells stably expressing a Gq-coupled muscarinic receptor (e.g., M1, M3, or M5).[13][14]

Materials:

-

CHO cells stably expressing the muscarinic receptor subtype of interest.

-

Cell culture medium.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Muscarinic agonist (e.g., carbachol).

-

Atropine sulfate solutions.

-

Fluorescence plate reader with automated liquid handling.

Procedure:

-

Cell Plating: Seed the CHO cells into a 96-well plate and culture overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye for a specified time at 37°C.

-

Antagonist Incubation: Wash the cells and incubate with varying concentrations of atropine sulfate.

-

Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Add a fixed concentration of the agonist (typically the EC80) to all wells and immediately measure the change in fluorescence intensity over time.

-

Data Analysis: Determine the inhibitory effect of atropine sulfate on the agonist-induced calcium response. Plot the percentage of inhibition against the logarithm of the atropine sulfate concentration and fit the data to determine the IC50.

Conclusion

Atropine sulfate remains a cornerstone in the study of muscarinic receptor pharmacology. Its well-characterized, non-selective, and competitive antagonistic properties provide a robust tool for elucidating the roles of the parasympathetic nervous system in health and disease. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further our understanding of muscarinic receptor function and to develop novel therapeutics targeting this important receptor family.

References

- 1. apexbt.com [apexbt.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. neuron.mefst.hr [neuron.mefst.hr]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. ahajournals.org [ahajournals.org]

- 6. Characterization of muscarinic receptor subtypes on rat pancreatic acini: pharmacological identification by secretory responses and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon. — Department of Pharmacology [pharm.ox.ac.uk]

- 8. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Pharmacological profile of selective muscarinic receptor antagonists on guinea-pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Functional role of M2 muscarinic receptors in the guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]

- 14. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties and Synthesis of Atropine (B194438) Sulfate (B86663)

Introduction

Atropine sulfate is the sulfate salt of atropine, a tropane (B1204802) alkaloid naturally occurring in plants of the Solanaceae family, such as Atropa belladonna. It functions as a competitive, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors, making it a clinically significant anticholinergic agent.[1][2][3] Its applications range from treating bradycardia and organophosphate poisoning to use as a mydriatic and cycloplegic agent in ophthalmology.[3][4] This guide provides a detailed overview of its chemical properties, synthesis, and mechanism of action for professionals in research and drug development.

Chemical and Physical Properties

Atropine sulfate is a colorless crystal or a white crystalline powder.[5] It is highly soluble in water and soluble in ethanol (B145695).[5] Aqueous solutions are most stable at a pH below 6.[5] The compound is efflorescent in dry air and sensitive to light.[5]

Table 1: Physicochemical Properties of Atropine Sulfate

| Property | Value | Source(s) |

| Molecular Formula | (C₁₇H₂₃NO₃)₂·H₂SO₄·H₂O or C₃₄H₄₈N₂O₁₀S | [6][7] |

| Molecular Weight | 694.83 g/mol (monohydrate) / 676.82 g/mol (anhydrous) | [8][9] |

| IUPAC Name | bis((8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate);sulfuric acid | [6] |

| CAS Number | 55-48-1 (anhydrous), 5908-99-6 (monohydrate) | [6][8] |

| Melting Point | 188-194°C (with decomposition) | [9] |

| Solubility | Very soluble in water; freely soluble in ethanol | [5][9] |

| Appearance | Colorless crystals or white crystalline powder | [5][9] |

Synthesis of Atropine Sulfate

The synthesis of atropine sulfate is a multi-step process that begins with the preparation of atropine, which is subsequently converted to its sulfate salt. The core of the synthesis is the esterification of tropine (B42219) with a derivative of tropic acid.

General Synthesis Workflow

The primary methods for synthesizing atropine involve reacting tropine with a tropic acid precursor, followed by hydrolysis and then salt formation. A common modern approach avoids the direct use of tropic acid, instead using more reactive intermediates to improve yield and efficiency.[10][11]

The overall process can be summarized as:

-

Preparation of Tropine Ester: This key step involves the esterification of tropine. One method reacts tropine with α-formylmethyl phenylacetate.[12]

-

Formation of Atropine: The tropine ester intermediate is then processed to form atropine. This can involve a reduction reaction.[12][13]

-

Salification: The purified atropine base is reacted with sulfuric acid in a suitable solvent to precipitate atropine sulfate.[11][12]

-

Purification: The crude atropine sulfate is refined through crystallization to achieve the high purity required for pharmaceutical use.[12]

Caption: General synthesis workflow for Atropine Sulfate.

Experimental Protocol: Synthesis from Tropine

The following protocol is a synthesized methodology based on published patents.[12][13]

Step 1: Preparation of Tropine Ester

-

Charge a reaction vessel with toluene, tropine, and alpha-formylmethyl phenylacetate. A typical mass ratio is 1:30 for tropine to toluene and 1:2-3 for tropine to alpha-formyl methyl phenylacetate.[12]

-

Heat the mixture with stirring to 105-110°C and maintain the reaction for several hours.[12]

-

After the reaction, cool the mixture to 0-5°C to crystallize the tropine ester product.[12]

Step 2: Preparation of Atropine (Base)

-

Dissolve the tropine ester intermediate in a suitable solvent.

-

Add a palladium-carbon catalyst for the reduction reaction.

-

Maintain the reaction temperature strictly between 10-15°C to ensure product quality.[12]

-

Upon completion, filter out the catalyst to obtain a solution of atropine base.

Step 3: Salification to Atropine Sulfate

-

Dissolve the atropine base in absolute ethanol. Medicinal carbon can be added, and the solution refluxed at 70-80°C for decolorization, followed by filtration.[12]

-

Cool the filtrate to 20-30°C.

-

Slowly add a solution of sulfuric acid in ethanol dropwise to adjust the pH to 4-5.[12]

-

Stir the mixture for approximately 30 minutes at 20-30°C.

Step 4: Crystallization and Purification

-

Add acetone to the mixture and cool to below 10°C.[12]

-

Allow crystallization to proceed for at least 8 hours.[12]

-

Collect the crude atropine sulfate crystals via suction filtration and wash with acetone.[12]

-

Dry the crude product. Further refinement can be performed by recrystallization to obtain purified atropine sulfate.[12]

Characterization and Quality Control Protocols

Ensuring the purity and uniformity of atropine sulfate is critical. Several analytical techniques are employed.

Protocol: Preparation of Triturate (Wet Mixing Method)

For low-dose formulations, atropine sulfate is often prepared as a triturate with an excipient like lactose (B1674315).

-

Dissolve 1.0 g of atropine sulfate in 1 mL of water.[14]

-

Add 9.0 g of lactose hydrate (B1144303) to the solution and mix thoroughly.[14]

-

Dry the mixture at 60°C for approximately 5 hours.[14]

-

Sieve the dried triturate through an 80-mesh screen to ensure uniformity.[14]

Protocol: Impurity Profiling by MEEKC

Microemulsion Electrokinetic Chromatography (MEEKC) is a validated method for determining atropine and its degradation products (e.g., tropic acid, apoatropine) and related impurities.[15]

-

Standard Preparation: Prepare stock solutions of atropine sulfate and known impurities in a suitable solvent.

-

Background Electrolyte (BGE): An optimal BGE consists of 0.8% (w/w) octane, 6.62% (w/w) 1-butanol, 4.44% (w/w) SDS, 2.0% (w/w) 2-propanol, and 86.14% (w/w) 10 mM sodium tetraborate (B1243019) buffer at pH 9.2.[15]

-

Separation Conditions:

-

Analysis: Inject the sample and compare the resulting electropherogram to standards to identify and quantify impurities.

Mechanism of Action: Muscarinic Receptor Antagonism

Atropine sulfate's pharmacological effects stem from its role as a competitive antagonist at muscarinic acetylcholine (ACh) receptors (subtypes M1-M5).[3] It blocks the action of ACh, the primary neurotransmitter of the parasympathetic nervous system.[1][16] This blockade inhibits the "rest and digest" functions and leads to effects such as increased heart rate, reduced secretions, and relaxation of smooth muscle.[4][16]

Signaling Pathway

-

Without Atropine: ACh released from vagal nerves binds to M2 muscarinic receptors on cardiac cells (e.g., SA and AV nodes).[1][3] These G-protein coupled receptors (GPCRs) inhibit adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, which slows the heart rate.[2][3]

-

With Atropine: Atropine competitively binds to the same M2 receptors, preventing ACh from binding.[1] This antagonism blocks the inhibitory signal, leading to an increase in adenylyl cyclase activity, a rise in cAMP, and an accelerated heart rate.[2][17]

Caption: Atropine's antagonism of the M2 muscarinic receptor.

References

- 1. nursingcenter.com [nursingcenter.com]

- 2. benchchem.com [benchchem.com]

- 3. Atropine - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Atropine Sulfate? [synapse.patsnap.com]

- 5. Atropine sulfate | 55-48-1 [chemicalbook.com]

- 6. Atropine sulfate | C34H48N2O10S | CID 5927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Atropine sulphate | C34H50N2O11S | CID 6604498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 10. scribd.com [scribd.com]

- 11. WO2016016692A1 - Process for preparation of atropine - Google Patents [patents.google.com]

- 12. CN113321648B - Synthetic method of atropine sulfate - Google Patents [patents.google.com]

- 13. CN104402877A - Preparation method of atropine sulphate - Google Patents [patents.google.com]

- 14. Assessment of drug content uniformity of atropine sulfate triturate by liquid chromatography–tandem mass spectrometry, X-ray powder diffraction, and Raman chemical imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Atropine Sulfate - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 17. summahealth.org [summahealth.org]

Atropine Sulfate in Autonomic Nervous System Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of atropine (B194438) sulfate (B86663) in studies of the autonomic nervous system. Atropine sulfate, a non-selective muscarinic antagonist, is a critical pharmacological tool for elucidating the role of the parasympathetic nervous system in various physiological and pathophysiological processes. This document details its mechanism of action, presents quantitative data on its effects, outlines key experimental protocols, and provides visual representations of relevant signaling pathways and experimental workflows.

Core Mechanism of Action

Atropine sulfate functions as a competitive, reversible antagonist of acetylcholine (B1216132) (ACh) at all subtypes of muscarinic receptors (M1-M5).[1][2] By blocking these receptors, atropine effectively inhibits the physiological effects of the parasympathetic nervous system.[2][3] This blockade prevents the actions of ACh released from postganglionic parasympathetic neurons, leading to a range of effects on various organ systems.[4] The antagonism is surmountable, meaning it can be overcome by increasing the concentration of acetylcholine at the receptor sites.[5]

The five subtypes of muscarinic receptors are coupled to different G-protein signaling cascades:

-

M1, M3, and M5 Receptors: These receptors preferentially couple to Gq/11 proteins.[6][7] Antagonism of these receptors by atropine inhibits the activation of phospholipase C (PLC), thereby reducing the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to a decrease in intracellular calcium mobilization and protein kinase C (PKC) activation.[6][8]

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins.[6][9] Atropine's blockade of these receptors prevents the inhibition of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[9]

Quantitative Data on the Effects of Atropine Sulfate

The following tables summarize the quantitative effects of atropine sulfate on various physiological parameters, providing a reference for researchers designing and interpreting experiments.

Table 1: Cardiovascular Effects of Atropine Sulfate

| Parameter | Species/Model | Atropine Sulfate Dose | Observed Effect | Reference(s) |

| Heart Rate | Human | 0.04 mg/kg IV | Increase from 70 ± 2 bpm to 119 ± 3 bpm at rest. | [5] |

| Human | 1 mg IV | Significant increase in heart rate. | [10] | |

| Rat | 5-80 mg/kg | Dose-dependent reduction in heart rate and blood pressure at high doses. | [11] | |

| Dog | 0.04 mg/kg IV | Increase in heart rate to ≥ 135–140 bpm or a 50%–100% increase from baseline. | [4] | |

| Heart Rate Variability (HRV) | Human | 0.6 mg IV | Significant increase in the short-term scaling exponent α1 (1.01 ± 0.23 vs 1.43 ± 0.19). | [3][12][13] |

| Human | 0.01 mg/kg IM | Attenuated the increase in the high-frequency to low-frequency (Hi:Lo) ratio during thoracic epidural anesthesia. | [14] | |

| Human | 0.1-2.0 mg/70g IV | 97% decrease in the recumbent respiratory ratio, indicating a reduction in vagal tone. | [15] | |

| Blood Pressure | Rat | 5-80 mg/kg | Dose-dependent reduction in blood pressure at high doses. | [11] |

Table 2: Effects of Atropine Sulfate on Secretions and Smooth Muscle

| Parameter | Species/Model | Atropine Sulfate Dose | Observed Effect | Reference(s) |

| Salivary Flow | Human (Children) | 0.01 mg/kg sublingually | 80.3% reduction in unstimulated salivary flow and 79.4% reduction in stimulated flow after 90 minutes. | [11] |

| Human (Adults) | 0.6 mg and 1.2 mg sublingually | Significant reduction in saliva secretion. | [9] | |

| Gastrointestinal Motility | Human | 0.6 mg IV bolus then 0.25 mg/hour | Decreased antral manometric motility index and slowed gastric emptying postprandially. | [16] |

| Human | 7 µg/kg IV bolus | Delayed mouth-to-ileum transit of polyethylene (B3416737) glycol. | [17] | |

| Rat | ID20 and ID50 doses | Dose-dependent inhibition of gastrointestinal motility. | [18] | |

| Vascular Smooth Muscle | Rat Aorta (in vitro) | 1-100 µM | Progressive relaxation of phenylephrine-precontracted aortic rings. | [7][19] |

| Rat Aorta (in vitro) | 10 nM - 1.0 µM | Progressive restoration of contraction to phenylephrine. | [7][19] |

Experimental Protocols

Detailed methodologies for key experiments utilizing atropine sulfate are provided below.

In Vivo Cardiovascular Studies in Rodents

Objective: To assess the effect of atropine sulfate on heart rate and blood pressure in an anesthetized rat model.

Materials:

-

Male Sprague-Dawley rats (200-450 g)

-

Urethane anesthetic

-

Atropine sulfate solution (sterile, for injection)

-

Saline solution (0.9%, sterile)

-

Intravenous (jugular vein) or intraperitoneal injection setup

-

ECG and blood pressure monitoring system

Protocol:

-

Anesthetize the rat with urethane.

-

Surgically expose the jugular vein for intravenous administration or prepare for intraperitoneal injection.

-

Connect the animal to an ECG and blood pressure monitoring system to record baseline measurements.

-

Administer a single intravenous or intraperitoneal dose of atropine sulfate. Doses can range from 0.05 mg/kg for parasympathetic blockade to higher doses (e.g., 5-80 mg/kg) to investigate dose-dependent effects.[8][11]

-

Record heart rate and blood pressure continuously or at specific time points (e.g., 5, 15, 30, and 60 minutes) post-injection.[6]

-

For autonomic blockade studies, a combination of atropine (e.g., 1 mg/kg) and a beta-blocker like propranolol (B1214883) can be used.[6]

In Vitro Smooth Muscle Contractility Assay

Objective: To determine the antagonistic effect of atropine sulfate on acetylcholine-induced contractions of isolated smooth muscle (e.g., guinea pig ileum or rat aorta).

Materials:

-

Guinea pig ileum or rat thoracic aorta

-

Organ bath system with temperature control and aeration

-

Krebs-Henseleit or Tyrode's physiological salt solution

-

Acetylcholine chloride solution

-

Atropine sulfate solution

-

Isotonic transducer and data acquisition system

Protocol:

-

Isolate the desired smooth muscle tissue and mount it in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Allow the tissue to equilibrate under a resting tension (e.g., 1-2 g) for a specified period (e.g., 60 minutes), with periodic washing.

-

Elicit a reference contraction with a high concentration of potassium chloride (e.g., 60 mM KCl) to ensure tissue viability.

-

Wash the tissue and allow it to return to baseline.

-

Construct a cumulative concentration-response curve for acetylcholine by adding increasing concentrations of acetylcholine to the organ bath.

-

After washing and re-equilibration, incubate the tissue with a known concentration of atropine sulfate for a set time (e.g., 30 minutes).

-

In the continued presence of atropine, repeat the cumulative concentration-response curve for acetylcholine.

-

The rightward shift of the acetylcholine concentration-response curve in the presence of atropine indicates competitive antagonism.

Heart Rate Variability (HRV) Analysis in Humans

Objective: To quantify the effect of atropine sulfate on autonomic control of the heart using HRV analysis.

Materials:

-

Human subjects (healthy volunteers)

-

Atropine sulfate for intravenous injection

-

ECG recording equipment

-

HRV analysis software

Protocol:

-

Obtain informed consent from all subjects and ensure ethical approval for the study.

-

Record a baseline ECG for a defined period (e.g., 5-15 minutes) with the subject in a resting, supine position.

-

Administer a single intravenous dose of atropine sulfate (e.g., 0.04 mg/kg or a fixed dose of 0.6 mg).[3][5]

-

Record a post-infusion ECG for a similar duration as the baseline recording, starting at a specified time after administration (e.g., 20 minutes).[5]

-

Analyze the R-R intervals from both ECG recordings using HRV software to calculate time-domain (e.g., SDNN, RMSSD) and frequency-domain (e.g., LF, HF power) parameters.

-

Compare the pre- and post-atropine HRV parameters to assess the degree of vagal blockade.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the use of atropine sulfate in autonomic nervous system research.

Muscarinic Receptor Signaling Pathways

Caption: Muscarinic receptor signaling pathways antagonized by atropine sulfate.

Experimental Workflow for In Vivo Cardiovascular Assessment

Caption: Workflow for in vivo cardiovascular studies using atropine.

Logical Relationship of Atropine's Effect on Heart Rate Variability

Caption: Logical flow of atropine's effect on heart rate variability.

Conclusion

Atropine sulfate remains an indispensable tool in autonomic nervous system research. Its well-characterized mechanism of action as a non-selective muscarinic antagonist allows for the targeted investigation of parasympathetic function. By utilizing the quantitative data and detailed experimental protocols provided in this guide, researchers can effectively design and execute studies to further unravel the complexities of autonomic regulation in health and disease. The provided visualizations offer a clear framework for understanding the signaling pathways and experimental procedures involved in atropine-based research. Careful consideration of dosage, route of administration, and the specific research question is paramount to obtaining robust and interpretable results.

References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 2. scribd.com [scribd.com]

- 3. Influence of atropine on fractal and complexity measures of heart rate variability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. idexx.com [idexx.com]

- 5. Efficacy of pharmacological blockade of the cardiac parasympathetic system with atropine in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. In vitro relaxation of vascular smooth muscle by atropine: involvement of K+ channels and endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Atropine Sulfate – Rat Guide [ratguide.com]

- 9. Pharmacokinetics and Effects on Saliva Flow of Sublingual and Oral Atropine in Clozapine-Treated and Healthy Adults: An Interventional Cross-Over Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acls-algorithms.com [acls-algorithms.com]

- 11. sysrevpharm.org [sysrevpharm.org]

- 12. Sublingual Atropine Sulfate Use for Sialorrhea in Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. patientinfolibrary.royalmarsden.nhs.uk [patientinfolibrary.royalmarsden.nhs.uk]

- 14. Atropine premedication attenuates heart rate variability during high thoracic epidural anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rjptsimlab.com [rjptsimlab.com]

- 16. Cholinergic effects on human gastric motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of morphine and atropine on motility and transit in the human ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effect of atropine on gastrointestinal motility and the bioavailability of cyclosporine A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Atropine Sulfate Pharmacokinetics in Animal Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of atropine (B194438) sulfate (B86663) in key animal models used in preclinical research. The information presented herein is intended to support drug development professionals and researchers in designing and interpreting studies involving this critical anticholinergic agent.

Core Pharmacokinetic Parameters of Atropine Sulfate

Atropine, a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, undergoes a series of processes in the body, including absorption, distribution, metabolism, and excretion (ADME). Understanding these pharmacokinetic parameters is crucial for determining appropriate dosage regimens and predicting the therapeutic and toxicological effects of the drug. The following tables summarize key pharmacokinetic data for atropine sulfate across various animal models.

Table 1: Pharmacokinetic Parameters of Atropine Sulfate in Dogs

| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | Half-life (t½) (min) | Clearance (Cl) (mL/min/kg) | Volume of Distribution (Vd) (L/kg) | Bioavailability (F%) | Reference |

| Intramuscular (IM) | ~0.04 | 33 | - | 52 | 44 | 3.2 | - | [1] |

| Endotracheal | 0.02 | 23.9 ± 5 | - | 28.0 ± 7.9 | - | - | - | [2][3] |

| Endobronchial | 0.02 | 40.0 ± 7.8 | - | 39.3 ± 5.2 | - | - | - | [2][3] |

| Intramuscular (IM) | 0.05 | - | - | - | Reduced by 39% in hypothyroidism | Reduced by 22% in hypovolemia | Increased in hypothyroidism | [4] |

Table 2: Pharmacokinetic Parameters of Atropine Sulfate in Rats

| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | Half-life (t½) | Clearance (Cl) (L/h/kg) | Volume of Distribution (Vd) (L/kg) | Bioavailability (F%) | Reference |

| Intravenous (IV) | 10 | - | - | Higher than ipratropium (B1672105) | ~3.5 | ~3 | - | [5] |

| Intraperitoneal (IP) | 50 | - | - | - | - | - | - | [5] |

| Oral | 50 | - | - | - | - | - | - | [5] |

Table 3: Pharmacokinetic Parameters of Atropine Sulfate in Rabbits

| Co-administered Drug | Route of Administration | Dose (mg/kg) | Cmax (mg/L) | Tmax | Half-life (t½) (h) | Clearance (Cl) (L/kg/h) | Volume of Distribution (Vd) | Reference |

| Aminophylline (IV) | Intramuscular (IM) | 1 | 19.6 ± 1.1 (Theophylline) | - | 3.66 ± 0.40 (Theophylline) | 0.23 ± 0.03 (Theophylline) | No significant variation | [6] |

Note: Data for rabbits primarily reflects the influence of atropine on the pharmacokinetics of a co-administered drug.

Table 4: General Pharmacokinetic Properties of Atropine

| Property | Description | Reference |

| Absorption | Readily absorbed after oral, intramuscular, and endotracheal administration. Intramuscular administration results in rapid absorption. | [7] |

| Distribution | Widely distributed throughout the body. The apparent volume of distribution is between 1.0 and 1.7 L/kg following intravenous administration. Protein binding ranges from 14% to 44%. | [7] |

| Metabolism | Primarily metabolized in the liver via enzymatic hydrolysis. Major metabolites include noratropine, atropin-n-oxide, tropine, and tropic acid. Organophosphate pesticides can inhibit atropine metabolism. | [7] |

| Excretion | Approximately 13% to 50% of the drug is excreted unchanged in the urine. The plasma half-life generally ranges from 2 to 4 hours. | [7][8] |

Experimental Protocols

The following section details typical methodologies employed in pharmacokinetic studies of atropine sulfate in animal models. These protocols are provided as a reference and should be adapted based on specific research objectives and institutional guidelines.

Animal Models and Dosing

-

Species: Common animal models include mice (e.g., C57BL/6), rats, dogs (e.g., Beagle), and rabbits.[1][6][9]

-

Formulation: Atropine sulfate is typically dissolved in sterile 0.9% saline for parenteral administration.[9]

-

Administration Routes:

-

Intravenous (IV): Administered as a bolus dose, often via the tail vein in rodents or the cephalic vein in dogs.[10]

-

Intramuscular (IM): A common route for preclinical studies.

-

Oral (PO): Administered via oral gavage, typically as a suspension in a vehicle like 0.5% methylcellulose.[10]

-

Intraperitoneal (IP): A frequent route of administration in rodent studies.[9]

-

-

Dosage: The dose of atropine sulfate varies depending on the animal model and the intended pharmacological effect. For instance, in mice, a dose of 1 mg/kg via intraperitoneal injection has been used to reverse drug-induced bradycardia.[9]

Sample Collection and Processing

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing. For intravenous administration, typical time points include 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. For oral administration, time points often include 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.[10]

-

Sample Volume: Approximately 0.1 mL for rodents and 1 mL for dogs.[10]

-

Anticoagulant: Blood samples are typically collected in tubes containing K2-EDTA.[10]

-

Plasma Preparation: Blood samples are centrifuged (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma, which is then stored at -80°C until analysis.[10]

Analytical Methods for Quantification

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for quantifying atropine in plasma samples. The process typically involves protein precipitation of the plasma sample with an organic solvent like acetonitrile (B52724) (often containing an internal standard), followed by analysis of the supernatant.[10]

-

Radioreceptor Assay (RRA): This method measures the concentration of atropine based on its ability to competitively displace a radiolabeled ligand (e.g., [N-methyl-3H]-scopolamine methyl chloride) from muscarinic receptors, often from rat cerebral cortex membranes.[1]

Signaling Pathways and Experimental Workflows

Atropine Signaling Pathway

Atropine functions as a non-selective, competitive antagonist of muscarinic acetylcholine receptors (M1-M5). This blockade prevents acetylcholine from binding to these receptors, thereby inhibiting the downstream signaling cascades.

Caption: Atropine's mechanism of action as a muscarinic antagonist.

General Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting an in vivo pharmacokinetic study of atropine sulfate in an animal model.

Caption: A typical workflow for an in-vivo pharmacokinetic study.[11]

References

- 1. Pharmacokinetics of atropine in dogs after i.m. injection with newly developed dry/wet combination autoinjectors containing HI 6 or HLö 7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Atropine pharmacokinetics and pharmacodynamics following endotracheal versus endobronchial administration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. volcaniarchive.agri.gov.il [volcaniarchive.agri.gov.il]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Plasma kinetics of atropine and ipratropium in rats after different routes of administration evaluated by a radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effects of atropine on pharmacokinetics of theophylline in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. admescope.com [admescope.com]

Atropine Sulfate and Heart Rate Modulation: A Technical Guide to its Pharmacodynamics

Abstract: This document provides an in-depth technical analysis of the pharmacodynamics of atropine (B194438) sulfate (B86663), with a primary focus on its dose-dependent effects on heart rate. Atropine, a non-selective muscarinic antagonist, is a cornerstone therapy for symptomatic bradycardia. Its mechanism of action involves the competitive blockade of acetylcholine (B1216132) receptors, leading to a complex interplay of physiological responses. This guide details the underlying signaling pathways, summarizes quantitative data from key studies in structured tables, and provides detailed experimental protocols. Visual diagrams generated using Graphviz are included to illustrate molecular interactions and experimental workflows, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Pharmacodynamics of Atropine Sulfate

Mechanism of Action: Muscarinic Receptor Antagonism

Atropine sulfate is a tropane (B1204802) alkaloid that functions as a competitive, reversible antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] It exhibits a high affinity for all five subtypes of muscarinic receptors (M1, M2, M3, M4, and M5), thereby inhibiting the physiological effects of acetylcholine (ACh) mediated through these receptors.[1][3] In the context of cardiac function, its effects are primarily mediated by the blockade of M2 muscarinic receptors, which are densely expressed in the sinoatrial (SA) and atrioventricular (AV) nodes of the heart.[4][5]

By competitively binding to these M2 receptors, atropine prevents ACh released from the vagus nerve from exerting its "braking" effect on the heart.[4][6] This parasympatholytic action effectively removes the vagal tone, allowing for an increase in the heart's intrinsic firing rate.[4][7]

Signaling Pathway: Parasympathetic Regulation of Heart Rate

Under normal physiological conditions, the parasympathetic nervous system, via the vagus nerve, modulates cardiac activity to maintain a resting heart rate.[8] This process is initiated by the release of acetylcholine at the neuromuscular junction in the heart.

-

Acetylcholine Release: The vagus nerve releases ACh, which acts as the primary neurotransmitter.[4]

-

M2 Receptor Activation: ACh binds to M2 muscarinic receptors on pacemaker cells within the SA and AV nodes.[4]

-

G-Protein Coupling: The M2 receptor is coupled to an inhibitory G-protein (Gi).[4]

-

Downstream Effects: Activation of the Gi protein leads to two primary intracellular events:

-

Inhibition of Adenylyl Cyclase: This results in a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[4]

-

Activation of K+ Channels: The G-protein's βγ-subunit directly activates acetylcholine-sensitive potassium channels (K_ACh), leading to an efflux of potassium ions.[4]

-

-

Physiological Response: The combined effect of reduced cAMP and potassium efflux is the hyperpolarization of the pacemaker cell membrane and a decrease in the slope of phase 4 diastolic depolarization. This makes it take longer for the cell to reach the threshold for firing, resulting in a decreased heart rate (negative chronotropy) and slowed conduction through the AV node (negative dromotropy).[1][4]

Atropine's Pharmacodynamic Intervention

Atropine sulfate exerts its primary effect by interrupting the previously described signaling cascade.

-

Competitive Blockade: Atropine, administered intravenously in clinical settings, circulates and reaches the M2 receptors on cardiac pacemaker cells.[2] It competitively blocks the binding site for acetylcholine.[2][9]

-

Inhibition of Parasympathetic Tone: By preventing ACh from binding, atropine effectively removes the parasympathetic "brake" on the heart.[6][7] The inhibitory Gi protein is not activated, leading to a disinhibition of adenylyl cyclase and preventing the opening of K_ACh channels.

-

Unopposed Sympathetic Influence: With the parasympathetic influence blocked, the underlying sympathetic tone becomes dominant. This results in an increased rate of firing from the SA node and enhanced conduction velocity through the AV node.[6]

-

Physiological Response: The net effect is an increase in heart rate (positive chronotropy).[10][11] This is the primary therapeutic goal when using atropine to treat symptomatic bradycardia.[8][12]

Dose-Dependent Effects on Heart Rate

The effect of atropine on heart rate is markedly dose-dependent. While therapeutic doses reliably increase heart rate, low doses can induce a paradoxical slowing.

Paradoxical Bradycardia at Low Doses

At low doses (generally <0.5 mg in adults), atropine can cause a transient decrease in heart rate.[13][14] The leading hypothesis for this paradoxical effect involves the blockade of presynaptic M1 muscarinic autoreceptors on vagal nerve endings. These M1 receptors normally function to inhibit further acetylcholine release in a negative feedback loop. By blocking these inhibitory presynaptic receptors, low concentrations of atropine can paradoxically increase the amount of ACh released into the synapse. This surge in local ACh can temporarily overcome the blockade at the postsynaptic M2 receptors, resulting in a brief period of decreased heart rate.[13]

Therapeutic Doses and Vagal Blockade

For the treatment of symptomatic bradycardia, the standard adult dose is 1 mg administered intravenously, which can be repeated every 3-5 minutes up to a maximum total dose of 3 mg.[7][12][15] This dose is sufficient to achieve significant M2 receptor blockade, leading to a reliable increase in heart rate.[15] A total dose of 3 mg is generally considered to produce complete vagal blockade.

Quantitative Data on Heart Rate Changes

The following table summarizes quantitative data from various studies on the effect of atropine sulfate on heart rate.

| Dose | Route of Administration | Subject Population | Baseline Heart Rate (bpm, mean ± SD) | Post-Atropine Heart Rate (bpm, mean ± SD) | Change in Heart Rate (bpm, mean ± SD) | Citation |

| 0.04 mg/kg | Intravenous | 11 normal males (at rest) | 70 ± 2 | 119 ± 3 | +49 ± 4 | [16] |

| 0.5 mg | Intravenous | 26 patients with suspected CAD | Not specified | Not specified | +15 ± 9 (pre-exercise) | [17] |

| 0.01% Eyedrops (approx. 0.01 mg total dose) | Topical (Ocular) | 60 pediatric patients | 79 (mean) | 75 (mean) | -4 (mean) | [18][19][20] |

| Not specified | Intravenous | 13 pediatric patients | ~85 (mean, baseline) | ~145 (mean, peak at 15 min) | ~+60 (peak) | [21] |

Experimental Protocols

Protocol: Parasympathetic Blockade in Healthy Males

-

Objective: To evaluate the efficacy and duration of parasympathetic blockade with a high dose of atropine using a standardized isometric exercise test.[16]

-

Experimental Protocol:

-

Subjects: 11 healthy adult males.

-

Baseline Measurement: Resting heart rate was measured in the supine and sitting positions. A baseline isometric exercise test (handgrip at maximum intensity for 10 seconds) was performed to measure the initial heart rate response.

-

Drug Administration: Atropine sulfate (0.04 mg/kg body weight) was administered intravenously.

-

Post-Infusion Monitoring: Heart rate was continuously monitored. The isometric exercise test was repeated at approximately 20, 33, 42, 52, and 61 minutes post-infusion.

-

Data Analysis: The heart rate increase induced by the exercise was compared between the baseline and post-atropine states to determine the effectiveness of the blockade.[16]

-

-

Key Findings: The resting heart rate increased from a mean of 70 bpm to 119 bpm after atropine administration. The heart rate increase from isometric exercise was significantly blunted from +22 bpm at baseline to +4 bpm after atropine, and this effect was sustained for at least one hour.[16]

Protocol: Atropine in Treadmill Exercise Echocardiography

-

Objective: To evaluate the effect of a standard clinical dose of atropine on the heart rate response during and after treadmill exercise echocardiography.[17]

-

Experimental Protocol:

-

Subjects: 52 patients with known or suspected coronary artery disease.

-

Randomization: Subjects were randomly assigned to one of two groups in a double-blind fashion.

-

Drug Administration: One group received 0.5 mg of atropine intravenously, while the control group received an equivalent volume of saline.

-

Procedure: All subjects underwent standard treadmill exercise echocardiography.

-

Data Collection: Heart rate was recorded before exercise, during the first 5 minutes of exercise, and throughout a 10-minute recovery period. Echocardiographic images were acquired post-exercise.

-

Data Analysis: The heart rate response curves and other clinical parameters were compared between the atropine and saline groups.[17]

-

-

Key Findings: The atropine group had a significantly greater pre-exercise increase in heart rate (+15 bpm vs. +5 bpm for saline). Heart rate remained significantly higher in the atropine group during early exercise and throughout the recovery and image acquisition period, which may impact test sensitivity.[17]

Conclusion

Atropine sulfate's effect on heart rate is a direct consequence of its function as a competitive antagonist at muscarinic acetylcholine receptors, particularly the M2 subtype in the heart's conduction nodes. By blocking the parasympathetic nervous system's inhibitory influence, atropine allows for an increase in heart rate, a therapeutic effect crucial in the management of symptomatic bradycardia. The dose-response relationship is complex, featuring paradoxical bradycardia at low doses and a reliable tachycardic response at therapeutic doses. A thorough understanding of these pharmacodynamic principles is essential for its safe and effective clinical application and for its use as a pharmacological tool in cardiovascular research.

References

- 1. Atropine - Wikipedia [en.wikipedia.org]

- 2. nursingcenter.com [nursingcenter.com]

- 3. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]

- 5. Muscarinic control of cardiovascular function in humans: a review of current clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. summahealth.org [summahealth.org]

- 8. How Does Atropine Help People with Bradycardia? [healthline.com]

- 9. Atropine (Atropine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 10. Atropine training - PALS Pharmacology video | ProPALS [propals.io]

- 11. Atropine - Side Effects, Dosage, Precautions, Uses [yashodahospitals.com]

- 12. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. PulmCrit- Epinephrine vs. atropine for bradycardic periarrest [emcrit.org]

- 14. Therapeutic review. Cardiac effects of atropine in man: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. acls-algorithms.com [acls-algorithms.com]

- 16. Efficacy of pharmacological blockade of the cardiac parasympathetic system with atropine in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Impact of atropine injection on heart rate response during treadmill exercise echocardiography: a double-blind randomized pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. organscigroup.com [organscigroup.com]

- 19. organscigroup.com [organscigroup.com]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Adverse Cardiovascular Effects of Phenylephrine Eye Drops Combined With Intravenous Atropine [frontiersin.org]

An In-depth Technical Guide to the Metabolic Pathways of Atropine Sulfate in Humans and Animals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atropine (B194438) sulfate (B86663), a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, is a critical medication with a wide range of therapeutic applications. Understanding its metabolic fate is paramount for drug development, toxicology, and optimizing clinical use. This guide provides a comprehensive overview of the metabolic pathways of atropine in humans and various animal species, highlighting key enzymatic reactions, major metabolites, and significant interspecies differences. Quantitative data are summarized for comparative analysis, and detailed experimental methodologies are provided.

Introduction

Atropine is a tropane (B1204802) alkaloid, existing as a racemic mixture of d- and l-hyoscyamine, with the l-isomer being the pharmacologically active component. Its clinical utility stems from its ability to block the effects of acetylcholine at muscarinic receptors, leading to effects such as increased heart rate, reduced salivation and other secretions, and mydriasis. The metabolism of atropine is complex, involving several enzymatic pathways that can vary significantly between species, impacting both efficacy and toxicity profiles. This document delineates these pathways to provide a foundational resource for researchers.

Core Metabolic Pathways

The biotransformation of atropine primarily occurs in the liver and involves both Phase I and Phase II reactions. The major pathways are enzymatic hydrolysis, N-demethylation, and to a lesser extent, N-oxidation and glucuronidation.[1][2]

Enzymatic Hydrolysis

The most significant metabolic route for atropine is the hydrolysis of its ester bond, yielding tropine (B42219) and tropic acid.[3][4] This reaction is catalyzed by carboxylesterases, particularly a specific enzyme known as atropinesterase (EC 3.1.1.10).[5]

-

Enzymes Involved: Carboxylesterases (CES), including atropinesterase and butyrylcholinesterase (BChE).[6][7]

-

Products: Tropine and Tropic Acid.[8]

-

Species Variation: The presence and activity of atropinesterase are highly variable across species. Certain rabbits possess a very high serum atropinesterase activity, making them remarkably resistant to atropine's toxic effects.[9][10] While human plasma does exhibit some capacity to hydrolyze atropine, this activity is significantly lower than in atropinesterase-positive rabbits and is largely attributed to BChE.[6][11] Most other species, including dogs, goats, guinea pigs, pigs, and rhesus monkeys, show a low rate of atropine hydrolysis in plasma.[5][12]

N-demethylation

This Phase I reaction involves the removal of the N-methyl group from the tropane ring, resulting in the formation of noratropine (B1679849) (also known as norhyoscyamine).[13][14]

-

Enzymes Involved: This pathway is believed to be mediated by cytochrome P450 (CYP450) enzymes in the liver.[15]

-

Significance: Noratropine is a major metabolite in humans, accounting for a significant portion of the excreted dose.[8]

N-oxidation

Another metabolic transformation involves the oxidation of the nitrogen atom in the tropane ring.

-

Enzymes Involved: Likely mediated by hepatic microsomal mono-oxygenases.[17]

-

Product: Atropine-N-oxide.[8]

-

Human Metabolism: In humans, the equatorial isomer of atropine-N-oxide is a notable metabolite found in urine.[8]

Glucuronidation

As a Phase II conjugation reaction, glucuronidation serves to increase the water solubility of atropine or its metabolites, facilitating their renal excretion. While not a primary pathway for the parent drug in humans, it can occur.[12][18]

-

Enzymes Involved: UDP-glucuronosyltransferases (UGTs), located in the endoplasmic reticulum of liver cells.[19][20][21]

-

Significance: No conjugated metabolites of atropine were detected in one key human study, suggesting this is a minor pathway in humans.[8] However, glucuronidation reactions have been reported as a metabolic route in other species.[12]

Metabolic Pathways: A Visual Guide

The following diagram illustrates the primary metabolic transformations of atropine.

Quantitative Data and Species Differences

The metabolism of atropine varies considerably among species, which is reflected in the quantitative excretion of metabolites and pharmacokinetic parameters.[15]

Table 1: Urinary Excretion of Atropine and Metabolites in Humans

(Based on a study with [3H]atropine sulfate administered to a human volunteer)

| Compound | Percentage of Administered Dose in Urine |

| Unchanged Atropine | ~50%[8][17] |

| Noratropine | ~24%[8][17] |

| Atropine-N-oxide | ~15%[8][17] |

| Tropic Acid | ~3%[8] |

| Tropine | ~2%[8][17] |

| Conjugates | Not detectable[8] |

Note: Evidence suggests stereoselective metabolism, with the (+)-hyoscyamine enantiomer being excreted unchanged while the active (-)-hyoscyamine is metabolized.[8][17]

Table 2: Comparative Pharmacokinetics and Metabolism in Humans vs. Animals

| Species | Primary Metabolic Pathways | Key Features & Notes |

| Human | N-demethylation, N-oxidation, Hydrolysis | Approx. 50% excreted unchanged in urine.[8][17] Half-life is ~2-4 hours.[3] Metabolism is inhibited by organophosphate pesticides.[1][2] |

| Rabbit | Ester Hydrolysis | Certain individuals possess high levels of serum atropinesterase, leading to rapid hydrolysis and high resistance to atropine.[5][9][10] |

| Dog | Limited Metabolism | A high percentage of atropine is excreted unchanged in the urine.[15] Dogs are about ten times more sensitive to the CNS effects of atropine than mice or rats.[15] |

| Mouse | Hydrolysis, Hydroxylation, N-demethylation | Metabolizes atropine more rapidly than dogs.[15] |

| Rat | - | Similar to mice in sensitivity, suggesting more extensive metabolism than dogs.[15] LD50 values are 620-670 mg/kg bw (oral).[22] |

| Sheep | - | After a 2 mg IM dose, tmax was 2.9 minutes and Cmax was 11.3 ng/ml.[22] Herbivores are generally more resistant than carnivores.[10] |

Experimental Protocols

The study of atropine metabolism typically involves the administration of the drug to a subject, followed by the collection of biological samples and analysis using chromatographic techniques.

General Experimental Workflow

A typical in-vivo study follows these steps:

-

Subject Selection: Human volunteers or specific animal models (e.g., New Zealand white rabbits, Sprague-Dawley rats) are chosen.

-

Drug Administration: A precise dose of atropine sulfate (often radiolabelled, e.g., with ³H) is administered, typically via intravenous (IV) or intramuscular (IM) injection.[8][17]

-

Sample Collection: Urine and blood samples are collected at predetermined time intervals over a period (e.g., 24-48 hours).

-

Sample Preparation:

-

Urine: May be directly analyzed or subjected to extraction (e.g., liquid-liquid extraction) to concentrate the analytes.

-

Plasma/Serum: Proteins are precipitated (e.g., with acetonitrile), and the supernatant is collected for analysis.

-

-

Analytical Separation and Detection: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is the most common technique for separating atropine from its metabolites.[8][23] Detection is often achieved using:

-

Quantification: Metabolites are identified by comparing their retention times and mass spectra to known standards. Quantification is performed by creating calibration curves with these standards.[23][25]

Diagram: Typical Experimental Workflow

In-vitro Methodology: Microsomal Assays

To study specific enzymatic pathways, in-vitro assays using liver microsomes are employed.

-

Objective: To determine the kinetics of specific metabolic reactions (e.g., glucuronidation).[19][26]

-

Protocol:

-

Preparation: Human liver microsomes (HLM) are prepared from donor tissue.[20]

-

Incubation: Microsomes are incubated at 37°C in a buffered solution containing the substrate (atropine), and necessary cofactors (e.g., UDP-glucuronic acid for UGT assays). The microsomal membrane may be disrupted using a pore-forming agent like alamethicin (B1591596) to ensure cofactor access to the enzyme's active site.[20][21]

-

Reaction Termination: The reaction is stopped at various time points by adding a quenching solution (e.g., cold acetonitrile).

-

Analysis: The formation of the metabolite is quantified using LC-MS/MS.

-

Kinetics: By varying the substrate concentration, key enzyme kinetic parameters like Vmax and Km can be determined.

-

Conclusion

The metabolism of atropine sulfate is characterized by distinct pathways, with N-demethylation and N-oxidation being prominent in humans, while enzymatic hydrolysis via atropinesterase is a dominant and highly variable feature in certain animal species, particularly rabbits. A significant portion of atropine is excreted unchanged in humans. These species-specific differences are critical considerations for preclinical drug development and toxicological studies, as data from animal models may not always be directly translatable to human pharmacokinetics. The methodologies outlined provide a robust framework for further investigation into the biotransformation of this essential drug.

References

- 1. DailyMed - ATROPINE SULFATE injection, solution [dailymed.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The presence of atropinesterase activity in animal plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human Plasma Butyrylcholinesterase Hydrolyzes Atropine: Kinetic and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The metabolism of atropine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Atropinesterase and cocainesterase of rabbit serum: localization of the enzyme activity in isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. vetscraft.com [vetscraft.com]

- 11. Human Plasma Butyrylcholinesterase Hydrolyzes Atropine: Kinetic and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]